REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[CH3:3][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:1].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
reactant
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mixing blades
|
Type
|
CUSTOM
|
Details
|
The polymerization reaction
|
Type
|
CUSTOM
|
Details
|
was carried out at the reaction temperature of 5° C
|
Type
|
CUSTOM
|
Details
|
polymerization at 5° C
|
Type
|
CUSTOM
|
Details
|
the polymerization reaction
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
After termination of polymerization, one normal NaOH aqueous solution
|
Type
|
ADDITION
|
Details
|
was added to the sampled reactant mixture so as
|
Type
|
WASH
|
Details
|
The obtained reactant mixture was further washed five times
|
Type
|
CUSTOM
|
Details
|
Solvent and un-reacted monomers
|
Type
|
CUSTOM
|
Details
|
were removed by vacuum distillation in an evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |